molecular formula C18H16ClN3S B2443877 6-[(4-chlorobenzyl)sulfanyl]-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridine-7-carbonitrile CAS No. 889950-49-6

6-[(4-chlorobenzyl)sulfanyl]-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridine-7-carbonitrile

Cat. No.: B2443877
CAS No.: 889950-49-6
M. Wt: 341.86
InChI Key: YDIQOOKRSFTDRO-UHFFFAOYSA-N
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Description

6-[(4-chlorobenzyl)sulfanyl]-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridine-7-carbonitrile is a useful research compound. Its molecular formula is C18H16ClN3S and its molecular weight is 341.86. The purity is usually 95%.
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Properties

IUPAC Name

5-[(4-chlorophenyl)methylsulfanyl]-1,6-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3S/c19-15-3-1-12(2-4-15)11-23-18-14(10-20)9-16-17(21-18)13-5-7-22(16)8-6-13/h1-4,9,13H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIQOOKRSFTDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3=C2C=C(C(=N3)SCC4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Formula and Weight

  • Molecular Formula : C14H12ClN3S
  • Molecular Weight : 287.78 g/mol

Structural Characteristics

The compound features a naphthyridine core with a chlorobenzyl sulfanyl group and a carbonitrile moiety. This unique structure is critical for its biological activity.

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 6-[(4-chlorobenzyl)sulfanyl]-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridine-7-carbonitrile demonstrate efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies suggest that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways and the modulation of apoptotic proteins.

Case Study: Apoptosis Induction

A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in:

  • Increased expression of pro-apoptotic proteins (Bax)
  • Decreased expression of anti-apoptotic proteins (Bcl-2)

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

Enzyme Inhibition

The biological activity of this compound may be attributed to its ability to inhibit certain enzymes involved in cellular processes:

  • Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerases, which are crucial for DNA replication and transcription.
  • Kinase Inhibition : The compound may also act as a kinase inhibitor, affecting signaling pathways related to cell growth and proliferation.

Comparative Studies

Comparative studies with other naphthyridine derivatives reveal that modifications in the substituents can significantly alter biological activity. For example, replacing the chlorobenzyl group with other aromatic substituents has been linked to enhanced antimicrobial efficacy.

Derivative Activity MIC (µg/mL)
6-[(4-chlorobenzyl)sulfanyl]Moderate Antimicrobial16
6-[phenylsulfanyl]High Antimicrobial8
6-[p-tolylsulfanyl]Low Antimicrobial>64

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